Cas no 916210-01-0 (2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE)
![2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE structure](https://www.kuujia.com/scimg/cas/916210-01-0x500.png)
2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE Chemical and Physical Properties
Names and Identifiers
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- 2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE
- 2-methyl-3-oxo-4H-1,4-benzoxazine-6-carbonitrile
- AKOS006305117
- MB08915
- 916210-01-0
- SCHEMBL6999048
- MFCD10699546
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- MDL: MFCD10699546
- Inchi: InChI=1S/C10H8N2O2/c1-6-10(13)12-8-4-7(5-11)2-3-9(8)14-6/h2-4,6H,1H3,(H,12,13)
- InChI Key: VNZFXBSSSXXBRT-UHFFFAOYSA-N
- SMILES: CC1C(NC2=C(O1)C=CC(C#N)=C2)=O
Computed Properties
- Exact Mass: 188.058577502Da
- Monoisotopic Mass: 188.058577502Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 62.1Ų
2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB459711-1 g |
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile; . |
916210-01-0 | 1g |
€942.20 | 2023-07-18 | ||
abcr | AB459711-250mg |
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile; . |
916210-01-0 | 250mg |
€414.50 | 2025-02-15 | ||
Alichem | A019100132-5g |
2-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-6-carbonitrile |
916210-01-0 | 95% | 5g |
$1732.46 | 2023-08-31 | |
abcr | AB459711-250 mg |
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile; . |
916210-01-0 | 250MG |
€408.70 | 2023-07-18 | ||
Alichem | A019100132-1g |
2-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-6-carbonitrile |
916210-01-0 | 95% | 1g |
$555.39 | 2023-08-31 | |
1PlusChem | 1P00IH95-1g |
2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE |
916210-01-0 | 95% | 1g |
$679.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748928-1g |
2-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-6-carbonitrile |
916210-01-0 | 98% | 1g |
¥3150.00 | 2024-04-25 | |
1PlusChem | 1P00IH95-250mg |
2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE |
916210-01-0 | 95% | 250mg |
$284.00 | 2024-04-20 | |
abcr | AB459711-1g |
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile; . |
916210-01-0 | 1g |
€956.70 | 2025-02-15 | ||
A2B Chem LLC | AI61369-250mg |
2-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-6-carbonitrile |
916210-01-0 | 95% | 250mg |
$249.00 | 2024-07-18 |
2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE Related Literature
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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5. Book reviews
Additional information on 2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE
2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE: A Comprehensive Overview
The compound with CAS No. 916210-01-0, known as 2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically the oxazine derivatives, which are known for their unique structural properties and potential bioactivity. The benzo[b][1,4]oxazine core of this molecule is a key structural feature that contributes to its versatile reactivity and functional diversity.
Recent studies have highlighted the importance of oxazine derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The 2-methyl substitution in this compound introduces steric effects that can influence its pharmacokinetic properties, making it a promising candidate for further exploration in medicinal chemistry. Additionally, the 3-oxo group within the dihydro structure suggests potential involvement in redox reactions or enzyme interactions, which could be exploited for therapeutic applications.
The synthesis of 2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE involves a multi-step process that typically begins with the preparation of the oxazine ring system. Researchers have employed various strategies, including cyclization reactions and oxidation techniques, to construct this complex structure. The presence of the cyano group at position 6 adds another layer of functionality to the molecule, enabling it to participate in nucleophilic or electrophilic reactions depending on the reaction conditions.
In terms of applications, this compound has shown potential in several areas. For instance, its ability to act as a precursor for more complex molecules makes it valuable in organic synthesis. Furthermore, preliminary biological assays have indicated that this compound may exhibit cytotoxic activity against certain cancer cell lines, suggesting its role as a lead compound in anticancer drug development.
Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic properties and molecular interactions of 2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE. Density functional theory (DFT) calculations have revealed that the molecule's electronic structure is heavily influenced by the conjugation within the oxazine ring and the electron-withdrawing effects of the cyano group. These insights are crucial for predicting its reactivity and designing more efficient synthetic pathways.
Moreover, green chemistry approaches have been explored to optimize the synthesis of this compound. By utilizing eco-friendly solvents and catalysts, researchers aim to reduce the environmental footprint associated with its production while maintaining high yields and purity. This aligns with the growing trend toward sustainable chemical practices in both academia and industry.
In conclusion, 2-METHYL-3-OXO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-6-CARBONITRILE represents a fascinating example of how structural complexity can lead to functional diversity in organic compounds. With ongoing research into its synthesis, properties, and applications, this compound continues to be a subject of interest for chemists and pharmacologists alike.
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